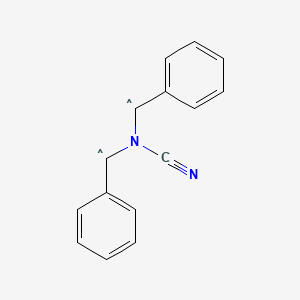

N-Cyanoiminodibenzyl

Description

Properties

Molecular Formula |

C15H12N2 |

|---|---|

Molecular Weight |

220.27 g/mol |

InChI |

InChI=1S/C15H12N2/c16-13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-12H |

InChI Key |

KURDZKCYTFHNOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[CH]N([CH]C2=CC=CC=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Cyanoiminodibenzyl

Established Synthetic Routes to N-Cyanoiminodibenzyl

Nucleophilic Substitution Reactions in Iminodibenzyl (B195756) Systems

The synthesis of N-substituted iminodibenzyl derivatives often involves nucleophilic substitution reactions. ajol.info The nitrogen atom of the iminodibenzyl ring acts as a nucleophile, attacking an electrophilic carbon. nih.gov While direct cyanation of the nitrogen is a primary method for forming this compound, other nucleophilic substitution reactions on the iminodibenzyl ring system provide precursors or analogous structures. For instance, N-alkylation of nitrogen heterocycles is a well-established transformation. organic-chemistry.orgresearchgate.net

In a general sense, the reactivity of the iminodibenzyl nitrogen can be influenced by the reaction conditions and the nature of the electrophile. The use of a strong base can enhance the nucleophilicity of the nitrogen, facilitating the substitution reaction. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| Iminodibenzyl | Cyanogen (B1215507) Bromide | This compound | Nucleophilic Substitution | aksci.com |

| Phenylalanine ethyl ester | 2,4,6-triphenylpyrylium salt | Phenylalanine ethyl ester triphenylpyridinium salt | Nucleophilic Substitution | ajol.info |

| Phthalimide | Alkyl Halide | N-Alkylphthalimide | N-Alkylation | organic-chemistry.org |

Cyanation Strategies for this compound Formation

The direct introduction of a cyano group onto the nitrogen atom of iminodibenzyl is a key strategy for the synthesis of this compound. This is typically achieved through reaction with a cyanating agent such as cyanogen bromide (BrCN). In this reaction, the nitrogen atom of iminodibenzyl acts as a nucleophile, attacking the electrophilic carbon of the cyanogen bromide and displacing the bromide ion to form the N-C bond.

The efficiency of cyanation reactions can be affected by factors such as the choice of solvent and the presence of a base. Aprotic solvents are often employed to avoid side reactions. The use of a base can deprotonate the iminodibenzyl nitrogen, increasing its nucleophilicity and facilitating the reaction.

Palladium-catalyzed cyanation reactions are also a significant method, though often applied to aryl halides. researchgate.net These reactions can be sensitive to excess cyanide, which can deactivate the catalyst. researchgate.net

Alkylation Reactions Utilizing this compound Precursors

While this compound itself is the target, alkylation reactions of the iminodibenzyl core are crucial for creating precursors and analogous structures. The Friedel-Crafts reaction, a classic method for alkylating aromatic rings, can be applied to the benzene (B151609) rings of the iminodibenzyl system. wikipedia.orgbeilstein-journals.org This reaction typically employs an alkyl halide and a Lewis acid catalyst, such as aluminum chloride. wikipedia.org

N-alkylation of the iminodibenzyl nitrogen is also a common transformation, often achieved by reacting iminodibenzyl with an alkyl halide in the presence of a base. organic-chemistry.orgresearchgate.net These N-alkylated derivatives can then potentially be further functionalized.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type | Reference |

| Benzene | Amyl chloride | AlCl₃ | Amylbenzene | Friedel-Crafts Alkylation | beilstein-journals.org |

| Aniline | Carboxylic Acid | Iron Catalyst | N-Alkylaniline | N-Alkylation | researchgate.net |

| Phthalimide | Alkyl Halide | KOH | N-Alkylphthalimide | N-Alkylation | organic-chemistry.org |

Emerging Synthetic Approaches and Catalytic Methods

Transition Metal-Catalyzed Couplings and this compound Synthesis

Modern synthetic chemistry has increasingly turned to transition metal catalysts to form C-N bonds, a key step in the synthesis of many nitrogen-containing compounds. nih.gov Palladium-catalyzed N-arylation, for example, has been successfully applied to iminodibenzyl and iminostilbene (B142622) systems, allowing for the coupling of these heterocycles with a variety of aryl and heteroaryl halides. researchgate.net This method often utilizes specialized palladium precatalysts and ligands to achieve good to excellent yields with low catalyst loadings. researchgate.net

While direct transition metal-catalyzed cyanation of the iminodibenzyl nitrogen to form this compound is not as extensively documented, the principles of C-N bond formation via these catalysts are highly relevant. These reactions typically proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. nih.gov

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Palladium with specialized ligands | Iminodibenzyl and Aryl Halides | N-Aryliminodibenzyl | Good to excellent yields, low catalyst loadings | researchgate.net |

| Iron | Aniline and Carboxylic Acid | N-Alkylaniline | Environmentally friendly catalyst | researchgate.net |

| Manganese | Alcohols and Amines | N-Alkylated Amines | Sustainable "borrowing hydrogen" methodology | beilstein-journals.org |

Multicomponent Reactions Towards this compound Frameworks

Multicomponent reactions (MCRs) offer a powerful strategy for the efficient construction of complex molecules in a single step. numberanalytics.comnih.gov These reactions, where three or more reactants combine to form a single product, are characterized by high atom economy and reduced waste generation. numberanalytics.com While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs could be applied to construct the iminodibenzyl framework or to introduce the cyano group in a convergent manner.

For example, reactions like the Ugi or Passerini reaction, which involve isocyanides, are powerful tools for creating diverse molecular scaffolds. numberanalytics.commdpi.com Conceptually, a multicomponent strategy could be designed where an imine precursor, a cyanide source, and other components assemble to form a complex molecule containing the this compound substructure.

| Reaction Name | Reactants | Product Type | Reference |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Amino Amide | numberanalytics.com |

| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy Amide | numberanalytics.com |

| Biginelli Reaction | Aldehyde, β-Keto Ester, Urea | Dihydropyrimidine | numberanalytics.com |

Green Chemistry Considerations in the Synthesis of this compound

The synthesis of this compound (5-cyano-10,11-dihydro-5H-dibenzo[b,f]azepine) presents a valuable case study for the application of green chemistry principles. Traditional synthetic routes often rely on hazardous reagents and conditions, prompting the development of more environmentally benign alternatives. This section explores these considerations, focusing on the shift from conventional methods to greener synthetic strategies.

A plausible and conventional route to this compound involves the N-cyanation of the precursor, iminodibenzyl. The historical method of choice for this transformation is the von Braun reaction, which utilizes cyanogen bromide (BrCN). wikipedia.orgresearchgate.net This reaction, while effective, is fraught with environmental and safety issues. Cyanogen bromide is highly toxic, volatile, and moisture-sensitive, capable of releasing hydrogen cyanide (HCN) gas. scielo.brnumberanalytics.comwikipedia.org The reaction often requires stoichiometric amounts of this hazardous reagent and may be conducted in chlorinated or other non-environmentally friendly solvents, contributing to significant hazardous waste generation.

In alignment with the principles of green chemistry, which advocate for waste prevention, use of safer chemicals, and energy efficiency, the focus has shifted towards developing cleaner cyanation technologies. scielo.br The primary green considerations for synthesizing this compound revolve around replacing the hazardous cyanating agent and employing more sustainable reaction conditions.

Alternative, Greener Cyanating Reagents:

Recent research has yielded several less hazardous alternatives to cyanogen bromide for the N-cyanation of secondary amines like iminodibenzyl. These methods offer improved safety profiles and reduce the generation of toxic waste.

Trichloroacetonitrile (B146778) (TCAN): One promising alternative is the use of trichloroacetonitrile as an inexpensive and less toxic cyano source. acs.orgcardiff.ac.uk This one-pot method can transform secondary amines into the corresponding cyanamides in good yields and demonstrates different selectivity compared to the highly toxic cyanogen bromide. acs.org

Zinc Cyanide (Zn(CN)₂) and N-Chlorosuccinimide (NCS): A method developed by Cohen and co-workers uses Zn(CN)₂ as a cyanide source in a one-pot synthesis. scielo.br While zinc cyanide is still a toxic metal cyanide, it is a stable solid and generally considered safer to handle than cyanogen halides. numberanalytics.com The reaction proceeds by the in-situ generation of an N-chloroamine, which then reacts with the cyanide source. scielo.br

Electrochemical Methods: Transition metal-free electrochemical approaches represent a significant advancement in green cyanation. rsc.orgrsc.org One such method employs trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source under ambient, electrochemical conditions. rsc.org This strategy avoids bulk chemical oxidants and offers high atom economy. Another approach uses bleach (NaClO) to oxidize TMSCN, generating a reactive electrophilic cyanating agent in situ, thus avoiding the direct handling of toxic cyanogen halides. organic-chemistry.org

Solvent and Catalyst Choice:

The choice of solvent and catalyst are critical factors in the green synthesis of this compound. Traditional syntheses may use solvents like benzene or chlorinated hydrocarbons, which are now recognized as environmentally damaging. Green chemistry encourages the use of safer solvents such as water, ethanol, or even solvent-free conditions where possible.

Catalytic methods are inherently greener as they reduce waste by using sub-stoichiometric amounts of a substance to drive the reaction. While the direct N-cyanation of iminodibenzyl is not typically catalytic, related palladium-catalyzed C-N bond formation reactions highlight the potential for developing catalytic routes to precursors or analogues. researchgate.net For instance, the use of catalysts can enable reactions under milder conditions, reducing energy consumption. numberanalytics.com

Research Findings on Greener Cyanation:

The table below summarizes and compares the traditional von Braun reaction with modern, greener alternatives that could be applied to the synthesis of this compound.

| Method | Cyanating Agent(s) | Key Advantages | Key Disadvantages | Primary Waste Products | Reference(s) |

| Traditional von Braun Reaction | Cyanogen Bromide (BrCN) | Effective, well-established | Highly toxic, volatile, moisture-sensitive reagent | Alkyl bromide, excess BrCN, potentially HCN | wikipedia.org, wikipedia.org |

| TCAN Method | Trichloroacetonitrile (TCAN) | Inexpensive, less toxic than BrCN, one-pot procedure | TCAN is still a hazardous chemical | Trichloromethane, amine hydrochloride | acs.org, cardiff.ac.uk |

| Cohen's Method | Zn(CN)₂, N-Chlorosuccinimide (NCS) | Avoids cyanogen halides, one-pot | Uses a stoichiometric oxidant (NCS) and a toxic metal cyanide | Succinimide, zinc salts | scielo.br |

| Electrochemical Method | Trimethylsilyl Cyanide (TMSCN) | Transition metal-free, ambient conditions, high atom economy | Requires specific electrochemical setup, TMSCN is toxic | H₂ gas, residual silyl (B83357) compounds | rsc.org, rsc.org |

These greener methodologies demonstrate a clear path toward a more sustainable synthesis of this compound, prioritizing worker safety and environmental protection by designing out hazard from the chemical synthesis process.

Advanced Spectroscopic and Structural Characterization of N Cyanoiminodibenzyl

Molecular Spectroscopic Techniques for N-Cyanoiminodibenzyl Elucidation

Molecular spectroscopy probes the interactions of this compound with electromagnetic radiation, yielding data on its electronic, vibrational, and nuclear environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. chemistrystudent.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. chemistrystudent.comru.nl

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its different proton environments. The eight aromatic protons on the two benzene (B151609) rings would likely appear as a complex series of multiplets in the downfield region (typically δ 7.0-8.0 ppm). The four protons of the two methylene (B1212753) (CH₂) bridges would be chemically equivalent in a symmetric conformation, likely producing a single sharp singlet. The exact chemical shift of this singlet would provide information about the electronic environment around the seven-membered ring.

Carbon-13 (¹³C) NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing a single peak for each unique carbon environment. savemyexams.com For this compound, distinct signals are expected for the aromatic carbons, the methylene bridge carbons, and the carbons of the cyano (-C≡N) and imino (>C=N-) groups. The chemical shifts for sp²-hybridized aromatic and imine carbons appear further downfield than the sp³-hybridized methylene carbons. usp.br The nitrile carbon typically resonates in a unique region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Aromatic CH | 7.0 - 8.0 (multiplet) | 120 - 140 | Signals from the eight protons and eight carbons on the two benzene rings. |

| Methylene CH₂ | ~4.5 (singlet) | ~50 | The four protons of the ethylene (B1197577) bridge connecting the two phenyl rings. |

| Imino C=N | N/A | ~160 | The carbon atom of the imine group. No attached protons. |

| Cyano C≡N | N/A | ~117 | The carbon atom of the cyano group. No attached protons. |

| Quaternary Aromatic C | N/A | 140 - 150 | The four aromatic carbons bonded to other non-hydrogen atoms. |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule by probing its vibrational modes. u-tokyo.ac.jpphysicsworld.com These methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to changes in a molecule's dipole moment, while Raman spectroscopy involves the inelastic scattering of monochromatic light resulting from changes in polarizability. smacgigworld.comuni-siegen.de

For this compound, key functional groups produce characteristic vibrational bands:

Aromatic C-H Stretch: Strong absorptions are expected above 3000 cm⁻¹ in the IR spectrum.

Aliphatic C-H Stretch: Absorptions from the methylene bridges are expected just below 3000 cm⁻¹.

C=C Aromatic Ring Stretch: Bands typically appear in the 1450-1600 cm⁻¹ region.

C=N Imine Stretch: A characteristic band for the imine group is expected around 1640-1690 cm⁻¹.

C≡N Nitrile Stretch: A sharp, intense absorption, characteristic of the cyano group, is anticipated in the 2220-2260 cm⁻¹ region. This peak is often very prominent and useful for identification.

The region from approximately 500 to 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions from various bending vibrations that is unique to the specific molecule. libretexts.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 | IR, Raman |

| Cyano (C≡N) | Stretching | 2220 - 2260 | IR (strong), Raman (strong) |

| Imine (C=N) | Stretching | 1640 - 1690 | IR (variable), Raman |

| Aromatic Ring | C=C Stretching | 1450 - 1600 | IR, Raman |

| C-H | Bending | 500 - 1500 (Fingerprint Region) | IR, Raman |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds containing chromophores—functional groups with valence electrons of low excitation energy. shu.ac.uk

This compound contains several chromophores, including the two benzene rings and the iminonitrile (-C=N-C≡N) system. The absorption of UV radiation by these groups results in electronic transitions, primarily:

π → π* transitions: These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic rings and the C=N double bond, typically resulting in strong absorption bands in the UV region (200-400 nm). uzh.ch

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the lone pair on the nitrogen atoms) to a π* antibonding orbital. libretexts.org These transitions are generally of lower energy and intensity compared to π → π* transitions. shu.ac.uk

The resulting UV-Vis spectrum provides information on the extent of conjugation within the molecule. The specific wavelengths of maximum absorbance (λ_max) are sensitive to the molecular structure and the solvent used. rsc.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular mass of the compound and offers structural clues based on its fragmentation pattern. wikipedia.org The molecular formula of this compound is C₁₅H₁₂N₂, corresponding to a molecular weight of approximately 220.27 Da. chemblink.comaksci.com

In a typical electron ionization (EI) mass spectrum, a high-energy electron beam bombards the molecule, leading to the formation of a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, expected fragmentation pathways could include:

Loss of a hydrogen atom to form the [M-1]⁺ ion.

Loss of the cyano radical (•CN) to produce a significant fragment ion.

Cleavage of the seven-membered ring, leading to fragments corresponding to benzyl (B1604629) or tropylium (B1234903) cations.

Alpha-cleavage adjacent to the nitrogen atoms, a common pathway for amines and related compounds. libretexts.orgdocbrown.info

Analysis of these fragment ions allows for the confirmation of the molecular structure pieced together by other spectroscopic methods.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Description |

| 220 | [C₁₅H₁₂N₂]⁺• | Molecular Ion (M⁺•) |

| 219 | [C₁₅H₁₁N₂]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

| 194 | [C₁₄H₁₂N]⁺ | Loss of a cyano radical ([M-CN]⁺) |

| 180 | [C₁₄H₁₂]⁺ | Loss of N₂ |

| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of the dibenzyl structure |

Solid-State Structural Determination via X-ray Diffraction

While NMR provides the structure in solution, X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. tcd.ienumberanalytics.com The technique relies on the scattering (diffraction) of X-rays by the electron clouds of the atoms arranged in a repeating lattice. tcd.ie

By measuring the angles and intensities of the diffracted beams, one can calculate the electron density map of the crystal and thus determine the exact position of each atom. This is governed by Bragg's Law (nλ = 2d sinθ), which relates the X-ray wavelength (λ), the distance between crystal planes (d), and the diffraction angle (θ). uci.edumpg.de

A single-crystal X-ray diffraction analysis of this compound would yield:

The precise bond lengths, bond angles, and torsion angles within the molecule.

Information about intermolecular interactions, such as π-stacking between the aromatic rings of adjacent molecules in the crystal lattice.

The unit cell dimensions and the symmetry of the crystal, defined by its space group.

This data provides an unambiguous structural model of the compound in the solid phase.

Interdisciplinary Spectroscopic Approaches for Comprehensive Characterization

A truly comprehensive characterization of this compound is achieved by combining the insights from multiple spectroscopic techniques. Each method offers a different piece of the structural puzzle, and their integration provides a more complete and robust understanding.

For instance, comparing the solid-state structure from X-ray diffraction with the solution-state information from NMR can reveal conformational differences between the two phases. IR and Raman spectroscopy provide complementary information on molecular vibrations, with their selection rules helping to elucidate molecular symmetry. uni-siegen.de UV-Vis spectroscopy sheds light on the electronic structure and conjugation, which can be correlated with the structural data from NMR and XRD. Combining techniques, such as hyphenated methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-NMR (LC-NMR), allows for the analysis of complex mixtures and the unambiguous identification of specific components. The use of chemometrics can also help analyze complex spectral data from techniques like NMR to extract subtle information. researchgate.net This interdisciplinary approach ensures that the assigned structure is validated through multiple, independent lines of evidence.

Mechanistic Investigations of N Cyanoiminodibenzyl Reactivity

Elucidation of Reaction Mechanisms Involving the N-Cyanoimine Moiety

The N-cyanoimine functional group is a composite of two key reactive centers: the imine C=N bond and the cyano C≡N triple bond. The elucidation of reaction mechanisms involving this moiety primarily revolves around its electrophilic and nucleophilic characteristics, as well as its potential to participate in pericyclic reactions.

The imine carbon of the N-cyanoimine group is electrophilic due to the electronegativity of the adjacent nitrogen atom. This electrophilicity is further enhanced by the electron-withdrawing nature of the N-cyano group. Consequently, the N-cyanoimine moiety is susceptible to attack by nucleophiles at the imine carbon.

Furthermore, the N-cyanoimine system can participate in cycloaddition reactions. The C=N bond can act as a dipolarophile or, in some contexts, the entire N-cyanoimine unit can behave as a 1,3-dipole precursor, leading to the formation of heterocyclic structures. nih.govnih.gov The specific mechanistic pathway, whether a concerted or stepwise process, is a subject of detailed investigation. For instance, in [3+2] cycloaddition reactions, the N-cyanoimine can react with various dipolarophiles. uchicago.edulibretexts.org

Detailed Studies of Nucleophilic and Electrophilic Pathways

Nucleophilic Pathways:

Nucleophilic addition to the carbon-nitrogen double bond is a characteristic reaction of imines and is a major pathway for N-Cyanoiminodibenzyl. byjus.com The partial positive charge on the imine carbon makes it a prime target for nucleophiles. wikipedia.org A variety of nucleophiles, including organometallic reagents, enolates, and hydrides, can add across the C=N bond.

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the electrophilic imine carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgchemguide.co.uk This intermediate is then typically protonated to yield the final addition product. The presence of the electron-withdrawing cyano group on the nitrogen atom is expected to enhance the electrophilicity of the imine carbon, thereby accelerating the rate of nucleophilic attack compared to simple N-alkyl or N-aryl imines.

| Nucleophile | Product Type | Mechanistic Feature |

| Grignard Reagents (R-MgX) | Substituted Amines | Formation of a new C-C bond |

| Organolithium Reagents (R-Li) | Substituted Amines | Highly reactive, less selective |

| Cyanide (CN⁻) | α-Aminonitriles | Formation of a new C-C bond libretexts.org |

| Hydrides (e.g., NaBH₄) | Secondary Amines | Reduction of the imine |

Electrophilic Pathways:

While the imine carbon is electrophilic, the nitrogen atoms of the N-cyanoimine moiety possess lone pairs of electrons and can act as nucleophilic centers. Protonation or alkylation of the imine nitrogen can occur, which would significantly activate the imine carbon towards nucleophilic attack.

The dibenzyl portion of the molecule, being aromatic, can undergo electrophilic aromatic substitution. masterorganicchemistry.combyjus.com The N-cyanoimino group would act as a deactivating group and a meta-director due to its electron-withdrawing nature, influencing the regioselectivity of the substitution. masterorganicchemistry.combyjus.com

| Electrophile | Reaction Type | Product Type |

| H⁺ | Protonation | Iminium ion |

| Alkyl Halides (R-X) | N-Alkylation | Quaternary iminium salt |

| Nitrating agents (HNO₃/H₂SO₄) | Electrophilic Aromatic Substitution | Nitro-substituted dibenzyl derivative |

Kinetic and Thermodynamic Analyses of this compound Reactions

Detailed kinetic and thermodynamic data for this compound are not extensively available in the public domain. However, analogies can be drawn from studies on similar compounds and functional groups.

Kinetic Analyses:

The rates of reactions involving this compound would be influenced by several factors, including the nature of the reactant, solvent polarity, and temperature. For nucleophilic additions, the rate is expected to be dependent on the nucleophilicity of the attacking species and the electrophilicity of the imine carbon. Kinetic studies on related systems, such as the reaction of azanone (HNO) with C-nucleophiles, have shown that reactivity is strongly dependent on the structure of the nucleophile. mdpi.com Similarly, studies on the autooxidation of poly(ethyleneimine) have determined activation energies for degradation pathways. osti.gov For electrophilic aromatic substitution on the dibenzyl rings, the reaction rate would be slower than that of unsubstituted benzene (B151609) due to the deactivating effect of the N-cyanoimino group.

Thermodynamic Analyses:

| Reaction Type | Expected ΔH | Expected ΔS | Factors Favoring Products |

| Nucleophilic Addition | Negative (Exothermic) | Negative | Stronger σ-bonds formed |

| Cycloaddition | Negative (Exothermic) | Negative | Formation of a stable ring system |

| Electrophilic Aromatic Substitution | Varies | Varies | Resonance stabilization of the product |

Stereochemical Implications in Transformations of this compound

The stereochemical outcomes of reactions involving this compound are of significant interest, particularly when new chiral centers are formed.

The imine carbon of this compound is prochiral if the two benzyl (B1604629) groups are considered as part of a larger, unsymmetrical molecular environment, or if they are substituted differently. libretexts.org Nucleophilic addition to this prochiral center can lead to the formation of a new stereocenter. In the absence of any chiral influence (such as a chiral catalyst or auxiliary), the addition of a nucleophile to the re or si face of the imine would be equally probable, resulting in a racemic mixture of enantiomers. lumenlearning.com

However, if the dibenzyl moiety itself contains a stereocenter, the existing chirality can influence the stereochemical course of the reaction at the imine carbon, leading to the formation of diastereomers in unequal amounts (diastereoselective reaction).

In cycloaddition reactions, the stereochemistry of the reactants can directly influence the stereochemistry of the product. youtube.com For example, a concerted [3+2] cycloaddition is expected to be stereospecific, with the relative stereochemistry of the substituents on the dipolarophile being retained in the cycloadduct.

Furthermore, the nitrogen atom in the N-cyanoimine group could potentially be a chiral center if it adopts a stable pyramidal geometry and is bonded to three different groups (the two carbons of the dibenzyl moiety and the cyano carbon). However, nitrogen atoms in such environments typically undergo rapid pyramidal inversion at room temperature, which would lead to racemization. libretexts.orgyoutube.comlumenlearning.com

Computational Chemistry and in Silico Modeling of N Cyanoiminodibenzyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de It has become a popular and versatile tool in computational chemistry for calculating molecular properties and predicting chemical reactivity. mdpi.comscispace.com DFT calculations for N-Cyanoiminodibenzyl focus on elucidating its electronic characteristics, which are fundamental to its reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. frontiersin.org A smaller gap generally suggests higher reactivity.

Another important aspect analyzed through DFT is the Molecular Electrostatic Potential (MESP). The MESP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how this compound will interact with other molecules and for identifying its reactive sites. mdpi.comresearchgate.net

Global reactivity descriptors, such as electronegativity, hardness, and electrophilicity index, can also be calculated from DFT outputs. scispace.com These descriptors offer a quantitative measure of the molecule's reactivity, aiding in the understanding of its chemical behavior in various environments. researchgate.net The insights gained from these calculations are instrumental in designing derivatives with tailored reactivity profiles. rsc.org

Table 1: Key Electronic Properties from DFT Calculations

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Molecular Electrostatic Potential (MESP) | 3D charge distribution map | Identifies sites for electrophilic and nucleophilic attack |

Molecular Dynamics Simulations and Conformational Landscape Analysis

Conformational analysis is a key application of MD simulations, particularly for flexible molecules that can adopt multiple shapes or conformers. whiterose.ac.ukmun.ca The conformation of a molecule can significantly impact its biological activity and chemical reactivity. mun.ca For this compound, the central seven-membered ring and the attached cyanoimino and benzyl (B1604629) groups allow for considerable flexibility. MD simulations can explore the potential energy surface of the molecule to identify stable, low-energy conformations and the energy barriers between them. nih.gov

The results of MD simulations are often visualized through trajectory analysis, which can reveal root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions. nih.govmdpi.com RMSD provides a measure of the average change in structure over time compared to a reference structure, indicating the stability of the simulation. nih.gov RMSF highlights the regions of the molecule that are most flexible. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target.

Table 2: Conformational Analysis Parameters from MD Simulations

| Parameter | Description | Insight for this compound |

|---|---|---|

| Conformational Ensembles | Collection of low-energy structures | Reveals the most probable shapes of the molecule |

| Root-Mean-Square Deviation (RMSD) | Measure of structural stability over time | Indicates if the molecule maintains a stable average structure |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of individual atoms or residues | Identifies flexible regions, such as loops or side chains |

| Dihedral Angle Distribution | Analysis of bond rotation angles | Characterizes the flexibility of the molecular backbone and side chains |

In Silico Drug Design and Virtual Screening Applications for this compound Derivatives

In silico drug design utilizes computational methods to identify and optimize potential drug candidates. nih.gov Virtual screening (VS) is a key component of this process, involving the computational screening of large libraries of compounds against a biological target to identify those that are most likely to bind and elicit a desired effect. creative-biostructure.comsourceforge.io Derivatives of this compound can be explored as potential therapeutic agents through these techniques.

The process often begins with the identification of a biological target, such as a protein or enzyme, implicated in a disease. If the three-dimensional structure of the target is known, structure-based virtual screening methods like molecular docking can be employed. nih.gov Docking algorithms predict the preferred orientation of a ligand (in this case, an this compound derivative) when bound to a target, and a scoring function estimates the strength of the interaction. nih.gov

If the target structure is unknown, ligand-based methods can be used. These approaches rely on the knowledge of other molecules that are known to be active. Pharmacophore modeling, for example, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. mdpi.com This model can then be used as a query to search for new compounds with a similar arrangement of features. mdpi.comresearchgate.net

The insights from virtual screening can guide the synthesis of new this compound derivatives with improved potency and selectivity. creative-biostructure.com Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a crucial step to assess the drug-likeness of the designed compounds at an early stage, reducing the likelihood of late-stage failures in drug development. mdpi.com

Theoretical Prediction of Spectroscopic Properties and Experimental Validation

Computational methods can predict various spectroscopic properties of molecules, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.govresearchgate.net These theoretical predictions are incredibly valuable for interpreting experimental data and for confirming the structure of newly synthesized compounds. researchgate.net

DFT and its time-dependent extension (TD-DFT) are commonly used for these predictions. nih.gov For instance, theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. mdpi.com By comparing the calculated frequencies and intensities with an experimental IR spectrum, researchers can assign specific absorption bands to particular vibrational modes within the this compound molecule. nih.gov

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govresearchgate.net The correlation between theoretical and experimental chemical shifts can help in the complete assignment of the NMR spectrum and provide confidence in the determined molecular structure. nih.gov

UV-Vis absorption spectra, which provide information about electronic transitions, can be predicted using TD-DFT. nih.gov The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to validate the computational model and to understand the electronic nature of the molecule. nih.govresearchgate.net A good agreement between theoretical and experimental spectra serves as a strong validation of the computational methodology and the optimized molecular geometry. mdpi.comd-nb.info

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Technique | Theoretical Method | Predicted Property | Experimental Validation |

|---|---|---|---|

| Infrared (IR) Spectroscopy | DFT | Vibrational Frequencies | Assignment of absorption bands to molecular vibrations |

| Nuclear Magnetic Resonance (NMR) | GIAO-DFT | Chemical Shifts | Structural elucidation and confirmation |

| UV-Visible (UV-Vis) Spectroscopy | TD-DFT | Electronic Transitions (λmax) | Understanding electronic structure and conjugation |

Applications and Functional Roles of N Cyanoiminodibenzyl in Chemical Research

N-Cyanoiminodibenzyl as a Versatile Synthetic Intermediate

The unique molecular architecture of this compound, featuring a dibenzyl backbone and a cyanoimino group, presents intriguing possibilities for its use as a building block in organic synthesis.

Precursor for the Synthesis of Novel Nitrogen-Containing Heterocyclic Compounds

The cyanoimino moiety in this compound is a reactive functional group that could potentially participate in a variety of cyclization reactions to form novel nitrogen-containing heterocyclic compounds. The presence of the nitrogen-carbon triple bond and the adjacent imine nitrogen offers sites for both nucleophilic and electrophilic attack. Theoretical reaction pathways could include:

Cycloaddition Reactions: The cyano group could undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings, such as tetrazoles or triazoles, which are important scaffolds in medicinal chemistry.

Reductive Cyclization: Reduction of the cyano and imino groups, followed by intramolecular condensation, could lead to the formation of saturated or partially saturated heterocyclic systems.

Addition-Cyclization Reactions: Nucleophilic addition to the cyano group, followed by an intramolecular cyclization onto one of the benzyl (B1604629) rings, could provide access to fused heterocyclic structures.

These potential transformations could yield a diverse library of heterocyclic compounds with potential applications in materials science and drug discovery.

Building Block in the Construction of Complex Organic Molecules

Beyond heterocyclic synthesis, this compound could serve as a scaffold for the construction of more complex organic molecules. The dibenzyl framework provides a rigid yet conformationally flexible core that can be further functionalized. The aromatic rings of the dibenzyl group are susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents. Furthermore, the benzylic positions can be functionalized through radical or oxidative reactions. The cyanoimino group can be hydrolyzed to a urea or thiourea derivative, or it can be transformed into other functional groups, further expanding the synthetic utility of this compound.

Contributions to Catalysis

The nitrogen atoms within the this compound structure offer potential coordination sites for metal ions, suggesting its utility in the design of novel ligands for catalysis.

Design and Application of this compound-Derived Ligands in Organometallic Catalysis

Modification of the this compound scaffold could lead to the development of novel ligands for organometallic catalysis. For instance, the introduction of phosphine or other coordinating groups onto the benzyl rings could result in pincer-type ligands. The steric and electronic properties of these ligands could be fine-tuned by varying the substituents on the aromatic rings. Such ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenation, and polymerization. The chirality of the dibenzyl backbone, if appropriately functionalized, could also be exploited in asymmetric catalysis.

Exploration of this compound in Organic Photoredox Catalysis

While direct applications of this compound in organic photoredox catalysis have not been reported, its structural motifs are present in known photoredox catalysts. The dibenzyl core is related to scaffolds that can be designed to have favorable photophysical properties. Further research could explore the potential of this compound derivatives as photosensitizers or redox mediators in light-driven chemical transformations.

Advanced Chemical Biology and Drug Discovery Research (Non-Clinical)

The structural features of this compound and its potential derivatives hint at possible applications in the realm of chemical biology and non-clinical drug discovery. The dibenzyl moiety is a common feature in a number of biologically active molecules. The cyanoimino group, while less common, can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition in biological systems.

The exploration of this compound-derived compounds as enzyme inhibitors or receptor modulators could be a fruitful area of research. The ability to readily synthesize a library of analogs with diverse substituents on the dibenzyl rings would facilitate structure-activity relationship (SAR) studies, a key component of the drug discovery process. However, it is crucial to emphasize that any such applications are currently speculative and would require extensive experimental validation.

In Vitro Pharmacological Characterization and Target Engagement (e.g., SERT inhibition)

No studies detailing the in vitro pharmacological profile of this compound or its specific engagement with molecular targets such as the Serotonin Transporter (SERT) are present in the current scientific literature.

Antimicrobial and Cytotoxicity Investigations in Cell-Based Assays

There is no published research investigating the antimicrobial properties of this compound against bacterial or fungal strains. Similarly, data from cell-based cytotoxicity assays to determine its effect on cell viability are not available.

Molecular Docking and Ligand-Target Interaction Studies

Computational studies, including molecular docking and analyses of ligand-target interactions for N-Cyanoiminod-ibenzyl, have not been reported. The specific binding modes and energetic interactions of this compound with any protein target remain uncharacterized.

Structure-Activity Relationship (SAR) Derivations for this compound Scaffolds

Structure-activity relationship (SAR) studies focused on the this compound scaffold are absent from the literature. Research on how modifications to this specific chemical framework would alter its biological activity has not been conducted or published.

Future Prospects and Emerging Research Areas for N Cyanoiminodibenzyl

Innovations in Synthetic Methodologies and Chemical Transformations

The future of N-Cyanoiminodibenzyl research is intrinsically linked to the development of novel and efficient synthetic routes. While standard methods for the synthesis of cyanamides and imines are established, the application of innovative synthetic strategies could unlock new possibilities for this compound and its derivatives.

Potential Innovative Synthetic Approaches:

Flow Chemistry: Continuous flow synthesis could offer significant advantages over traditional batch processing for the production of this compound. This methodology can provide precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields, improved purity, and enhanced safety, especially when handling reactive intermediates.

Photocatalysis: The use of visible-light photoredox catalysis could enable milder and more selective synthetic pathways. beilstein-journals.orgwikipedia.org This approach could be explored for the construction of the dibenzyl framework or for the introduction of the cyanoimino group, potentially avoiding harsh reagents and high temperatures. nih.gov

Enzymatic Synthesis: Biocatalysis represents a green and highly selective alternative for organic synthesis. ed.ac.uk Future research could focus on identifying or engineering enzymes capable of catalyzing the formation of this compound or its precursors, offering a sustainable and efficient manufacturing process.

Prospective Chemical Transformations:

The cyanoimino moiety of this compound is a versatile functional group that can participate in a variety of chemical transformations, opening the door to a wide range of novel derivatives with potentially interesting properties.

Cycloaddition Reactions: The C=N bond in the imino group and the C≡N bond in the cyano group are potential dienophiles or dipolarophiles in cycloaddition reactions. This could be exploited to synthesize complex heterocyclic structures fused to the dibenzyl scaffold.

Reduction and Addition Reactions: Selective reduction of the imine or nitrile functionalities could yield a variety of amine derivatives. Furthermore, the addition of organometallic reagents or other nucleophiles to the C=N or C≡N bonds could be a powerful tool for structural diversification.

Post-Synthetic Modification: The aromatic rings of the dibenzyl group are amenable to various electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This would enable the fine-tuning of the electronic and steric properties of the molecule for specific applications.

Advancements in Spectroscopic Characterization and Analytical Techniques

As the exploration of this compound and its derivatives expands, the need for advanced analytical techniques for their precise characterization will become paramount. While standard techniques like NMR and mass spectrometry are fundamental, more sophisticated methods can provide deeper insights into the structure, dynamics, and purity of these compounds. philadelphia.edu.jo

Advanced Spectroscopic and Analytical Methods:

| Technique | Potential Application for this compound | Reference |

| 2D-NMR Spectroscopy | Elucidation of complex structures of derivatives, including stereochemistry and through-space interactions. | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for unambiguous formula confirmation and impurity profiling. | nih.govnih.gov |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | In-situ monitoring of synthetic reactions and identification of functional group transformations. nih.gov | spectroscopyonline.com |

| Raman Spectroscopy | Complementary vibrational information to FT-IR, particularly useful for non-polar bonds and for analysis in aqueous media. | nih.govnih.govmdpi.com |

| X-ray Crystallography | Definitive determination of the three-dimensional molecular structure in the solid state, providing insights into intermolecular interactions. | |

| Chiral Chromatography | Separation and analysis of enantiomers if chiral derivatives of this compound are synthesized. |

The development of robust analytical methodologies is crucial for quality control and for understanding the structure-activity relationships of new this compound-based compounds. nih.gov

Expanding the Scope of this compound in Catalysis

Nitrogen-containing compounds, particularly N-heterocycles, have found widespread applications in catalysis. openmedicinalchemistryjournal.combeilstein-journals.org The structural features of this compound suggest its potential as a ligand or a precursor to a catalyst in various organic transformations.

Potential Catalytic Applications:

Ligand in Transition Metal Catalysis: The nitrogen atoms in this compound could act as coordinating sites for transition metals. The resulting metal complexes could be explored as catalysts in cross-coupling reactions, hydrogenations, or oxidations. The bulky dibenzyl framework could provide a specific steric environment around the metal center, influencing the selectivity of the catalytic process.

Organocatalysis: Derivatives of this compound could be designed to function as organocatalysts. For instance, the introduction of acidic or basic moieties could lead to bifunctional catalysts capable of activating substrates through hydrogen bonding or other non-covalent interactions. beilstein-journals.org

Photoredox Catalysis: The aromatic system of this compound could be modified to create a photoredox-active molecule. Such a catalyst could participate in single-electron transfer processes upon irradiation with visible light, enabling a wide range of synthetic transformations under mild conditions. beilstein-journals.orgwikipedia.org The development of metal-free organic photoredox catalysts is a rapidly growing area of research. researchgate.net

The exploration of this compound and its derivatives in catalysis is a promising frontier, with the potential to contribute to the development of more efficient and sustainable chemical processes. rsc.org

Frontier Research in Chemical Biology and Therapeutic Lead Identification

The interface of chemistry and biology offers exciting opportunities for the discovery of new therapeutic agents. ed.ac.ukcrick.ac.ukbrown.eduox.ac.ukharvard.edu The structural similarity of the dibenzyl moiety to various biologically active molecules, combined with the reactivity of the cyanoimino group, makes this compound an interesting scaffold for medicinal chemistry research. nih.gov

Potential as a Therapeutic Lead:

A closely related compound, 3-Cyano-N-(N,N-dimethylaminopropyl)-iminodibenzyl, has been investigated for its antidepressant properties. justia.com This suggests that the iminodibenzyl (B195756) core structure may have activity in the central nervous system. This compound itself could serve as a starting point for the development of new therapeutic agents. The process of identifying a lead compound involves screening for biological activity and then optimizing its structure to enhance potency and reduce side effects. philadelphia.edu.jowikipedia.orgup.ac.za

Future Research Directions in Chemical Biology:

Library Synthesis and High-Throughput Screening: The synthesis of a library of this compound derivatives with diverse functional groups, followed by high-throughput screening against a panel of biological targets, could identify initial "hits" with interesting pharmacological profiles. wikipedia.org

Target Identification: For any active compounds discovered, identifying their specific molecular targets within the cell is a crucial step. This can be achieved through various techniques in chemical biology, such as affinity chromatography or photo-affinity labeling. crick.ac.uk

Structure-Activity Relationship (SAR) Studies: Once a lead compound is identified, systematic modifications of its structure can be performed to understand which parts of the molecule are essential for its biological activity. nih.gov This knowledge guides the design of more potent and selective drug candidates.

Development of Chemical Probes: Well-characterized derivatives of this compound could be developed as chemical probes to study biological processes. crick.ac.uk For example, a fluorescently labeled version could be used to visualize its distribution and interactions within cells.

The exploration of this compound in chemical biology and as a potential therapeutic lead is a long-term endeavor that could ultimately lead to the development of novel medicines for a range of diseases. mdpi.comnih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.